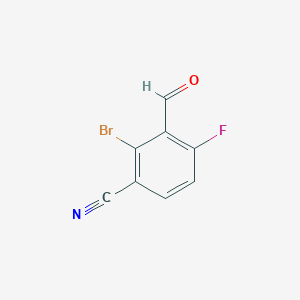

2-Bromo-4-fluoro-3-formylbenzonitrile

Beschreibung

2-Bromo-4-fluoro-3-formylbenzonitrile is an organic compound with the molecular formula C8H3BrFNO and a molecular weight of 228.02 g/mol It is a derivative of benzonitrile, featuring bromine, fluorine, and formyl functional groups

Eigenschaften

IUPAC Name |

2-bromo-4-fluoro-3-formylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrFNO/c9-8-5(3-11)1-2-7(10)6(8)4-12/h1-2,4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTTLPPPYUPVOFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C#N)Br)C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-fluoro-3-formylbenzonitrile typically involves multi-step reactions. One common method includes the bromination of 4-fluorobenzonitrile using N-bromosuccinimide (NBS) in dichloromethane (CH2Cl2) at 0°C for 45 hours . This is followed by a formylation step using concentrated sulfuric acid and sodium nitrite, with copper(II) sulfate pentahydrate and sodium hydrogen carbonate in water, acetic acid, and cyclohexane at -5°C to 50°C .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis methods with appropriate adjustments to reaction conditions and purification processes to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-4-fluoro-3-formylbenzonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under suitable conditions.

Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction can produce carboxylic acids or alcohols, respectively.

Wissenschaftliche Forschungsanwendungen

2-Bromo-4-fluoro-3-formylbenzonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of heterocycles and other complex organic molecules.

Biology: It can be used in the development of biologically active compounds and pharmaceuticals.

Industry: Utilized in the production of liquid crystals and other advanced materials.

Wirkmechanismus

The mechanism of action of 2-Bromo-4-fluoro-3-formylbenzonitrile depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the bromine and fluorine atoms, as well as the electron-donating effect of the formyl group. These effects can alter the compound’s reactivity and interaction with other molecules, making it a versatile intermediate in organic synthesis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Bromo-2-fluorobenzonitrile: Similar structure but lacks the formyl group.

3-Bromo-4-fluorobenzonitrile: Similar structure with different positioning of the bromine and fluorine atoms.

4-Fluoro-3-nitrobenzonitrile: Contains a nitro group instead of a formyl group.

Uniqueness

2-Bromo-4-fluoro-3-formylbenzonitrile is unique due to the presence of both bromine and fluorine atoms along with a formyl group. This combination of functional groups provides distinct reactivity patterns and makes it a valuable intermediate for synthesizing a wide range of complex organic molecules.

Biologische Aktivität

2-Bromo-4-fluoro-3-formylbenzonitrile is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C8H4BrFNO. Its structure includes a bromine atom, a fluorine atom, and a formyl group attached to a benzonitrile framework. These substituents contribute to its reactivity and biological properties.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance, it has shown cytotoxic effects on human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer) with IC50 values indicating potent activity.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa | 12.5 | |

| MCF7 | 15.0 | |

| HepG2 | 10.0 |

Antimicrobial Activity

The compound also exhibits antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. Notable findings include:

- Staphylococcus aureus : Significant inhibition at concentrations as low as 5 µg/mL.

- Escherichia coli : Moderate activity with an MIC of 10 µg/mL.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

- Cytotoxicity Assay : A study conducted on various cancer cell lines revealed that this compound led to a dose-dependent decrease in cell viability, confirming its potential as a chemotherapeutic agent.

- Antimicrobial Testing : In a comparative study against standard antibiotics, the compound demonstrated superior efficacy against resistant strains of bacteria, suggesting its potential use in treating infections caused by multidrug-resistant organisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.